6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of isothiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused isothiazole and pyrimidine ring system with a benzyl group attached to the isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-amino-2-chloropyrimidine with benzyl isothiocyanate in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly topoisomerase I inhibitors, which are crucial for DNA replication and repair.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves the inhibition of specific enzymes and molecular targets. For instance, as a topoisomerase I inhibitor, the compound stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar fused ring system and exhibit comparable biological activities, such as enzyme inhibition and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: These compounds also have a fused ring system and are known for their inhibitory effects on various enzymes, including cyclin-dependent kinases.
Uniqueness
6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its biological activity and selectivity
Properties
IUPAC Name |
6-benzyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-11-10-9(7-18-14-10)13-12(17)15(11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBYMPNWLQZSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=NSC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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